Enhanced Hydrophilicity and Hydrogen-Bonding Capacity Relative to N2,N2,6-Trimethylpyrimidine-2,4-diamine (CAS 18260-55-4)
The N4-(2-aminoethyl) extension confers a measurable increase in hydrogen bond donor count (2 versus 1), hydrogen bond acceptor count (5 versus 4), and topological polar surface area (67.1 Ų versus 55.0 Ų) compared with the closely related N2,N2,6-trimethylpyrimidine-2,4-diamine building block [1]. The calculated lipophilicity (XLogP3) is reduced from 0.7 to 0.4, and the number of rotatable bonds increases from 1 to 4, indicating a structurally more flexible and more hydrophilic core ready for further elaboration [1]. These computed descriptors translate into tangible differences in aqueous solubility and passive membrane permeability, which are critical parameters in fragment-based drug discovery and in the design of bioconjugate linkers.
HBD: 2 vs 1; HBA: 5 vs 4; TPSA: 67.1 vs 55.0 Ų; XLogP3: 0.4 vs 0.7; RotB: 4 vs 1
| Evidence Dimension | Computed molecular property panel |
|---|---|
| Target Compound Data | MW 195.26; XLogP3 0.4; HBD 2; HBA 5; TPSA 67.1 Ų; Rotatable bonds 4 |
| Comparator Or Baseline | N2,N2,6-trimethylpyrimidine-2,4-diamine (CAS 18260-55-4): MW 152.20; XLogP3 0.7; HBD 1; HBA 4; TPSA 55.0 Ų; Rotatable bonds 1 |
| Quantified Difference | ΔMW +43.06; ΔXLogP3 −0.3; ΔHBD +1; ΔHBA +1; ΔTPSA +12.1 Ų; ΔRotB +3 |
| Conditions | PubChem-calculated descriptors using XLogP3-AA algorithm; values extracted from vendor technical datasheets |
Why This Matters
For a scientific procurer, these property differences directly influence formulation strategy, chromatographic purification, and the selection of compatible solvents for the next synthetic step—making the compound a distinct chemical input with predictable solubility and reactivity advantages.
- [1] Kuujia. N4-(2-aminoethyl)-N2,N2,6-trimethylpyrimidine-2,4-diamine (CAS 2098117-28-1). Chemical and Physical Properties. Accessed 2026-05-10. View Source
